molecular formula C14H15NO2S B11103545 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine CAS No. 38563-78-9

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine

Cat. No.: B11103545
CAS No.: 38563-78-9
M. Wt: 261.34 g/mol
InChI Key: HFDOJZZDMPQLMZ-UHFFFAOYSA-N
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Description

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine is an organic compound characterized by a pyridine ring substituted with a 2-[(4-methylphenyl)sulfonyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine typically involves a multi-step process:

    Starting Materials: The synthesis begins with pyridine and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 4-methylbenzenesulfonyl chloride reacts with an ethylating agent to form 2-[(4-methylphenyl)sulfonyl]ethyl chloride.

    Final Coupling: The intermediate is then coupled with pyridine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the sulfonyl group.

    Reduction: Reduced forms of the ethyl group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine vs. 4-{2-[(4-Chlorophenyl)sulfonyl]ethyl}pyridine: The presence of a methyl group versus a chlorine atom can significantly alter the compound’s reactivity and biological activity.

    This compound vs. 4-{2-[(4-Methylphenyl)sulfonyl]methyl}pyridine: The difference in the length of the alkyl chain can affect the compound’s solubility and interaction with biological targets.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

38563-78-9

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-[2-(4-methylphenyl)sulfonylethyl]pyridine

InChI

InChI=1S/C14H15NO2S/c1-12-2-4-14(5-3-12)18(16,17)11-8-13-6-9-15-10-7-13/h2-7,9-10H,8,11H2,1H3

InChI Key

HFDOJZZDMPQLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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